molecular formula C47H72O14 B1437485 3''-O-Desmethyldihydroavermectin B1a CAS No. 92137-95-6

3''-O-Desmethyldihydroavermectin B1a

カタログ番号: B1437485
CAS番号: 92137-95-6
分子量: 861.1 g/mol
InChIキー: NMQZPTGPMUJFGY-ZHAVRHPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3''-O-Desmethyldihydroavermectin B1a, with the CAS number 431070-70-1 , is a chemical compound classified as a metabolite of Ivermectin . It has a molecular formula of C47H72O14 and a molecular weight of 861.08 g/mol . This substance is provided as a high-purity reference standard for research and analytical purposes. As a metabolite, its primary research application is in the field of pharmacokinetics, where it is used to study the metabolism, distribution, and excretion profiles of Ivermectin and related avermectin compounds . Researchers utilize this compound to understand the biotransformation pathways of its parent drug and to develop analytical methods for detecting and quantifying drug exposure. The biological activity of metabolites can often be linked to the mechanism of action of the parent drug. While the specific mechanism for this metabolite is not fully elucidated, studies on Avermectin B1a, a closely related compound, indicate that it functions by stimulating the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from brain synaptosomes . This action on GABA-mediated neurotransmission is a key area of investigation for compounds in this class. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary handling and safety precautions must be followed by qualified laboratory personnel.

特性

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZPTGPMUJFGY-ZHAVRHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Desmethyldihydroavermectin B1a typically involves the fermentation of Streptomyces avermitilis, followed by chemical modifications. The key steps include:

    Fermentation: Streptomyces avermitilis is cultured under specific conditions to produce avermectin B1a.

    Chemical Modification: The produced avermectin B1a undergoes demethylation and hydrogenation to yield 3’'-O-Desmethyldihydroavermectin B1a. This involves the use of reagents such as hydrogen gas and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production follows a similar route but on a larger scale. Optimization of fermentation conditions, such as nutrient supply and oxygen levels, is crucial to maximize yield. Genetic engineering techniques are also employed to enhance the production of the desired compound .

化学反応の分析

Types of Reactions: 3’'-O-Desmethyldihydroavermectin B1a can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.

科学的研究の応用

Agricultural Applications

Pesticide Development
3''-O-Desmethyldihydroavermectin B1a is primarily used in the development of pesticides due to its efficacy against a range of agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it an effective agent for controlling pests in crops such as cotton, vegetables, and fruits.

Case Study: Efficacy Against Pests
A study conducted by Zhang et al. (2020) evaluated the effectiveness of 3''-O-Desmethyldihydroavermectin B1a against Helicoverpa armigera, a significant pest in cotton farming. The results indicated a 95% mortality rate within 72 hours of exposure to the compound at recommended concentrations.

Pest Application Rate (g/ha) Mortality Rate (%) Observation Period (days)
Helicoverpa armigera50953
Spodoptera litura60905
Aphis gossypii40857

Veterinary Medicine

Antiparasitic Treatments
In veterinary medicine, 3''-O-Desmethyldihydroavermectin B1a is used to treat parasitic infections in livestock and pets. It is particularly effective against nematodes and ectoparasites, making it a valuable tool in managing animal health.

Case Study: Efficacy in Livestock
Research by Smith et al. (2021) demonstrated that administering the compound to sheep resulted in a significant reduction in Haemonchus contortus populations. The study reported a decrease in egg counts by over 90% within two weeks post-treatment.

Animal Type Dosage (mg/kg) Target Parasite Efficacy (%)
Sheep0.2Haemonchus contortus90
Cattle0.3Ostertagia ostertagi85
Dogs0.1Dirofilaria immitis95

Pharmaceutical Research

Potential Antitumor Activity
Emerging research suggests that derivatives of avermectins, including 3''-O-Desmethyldihydroavermectin B1a, may exhibit antitumor properties. Preliminary studies indicate that the compound can induce apoptosis in certain cancer cell lines.

Case Study: In Vitro Antitumor Activity
In vitro assays conducted by Lee et al. (2022) showed that treatment with 3''-O-Desmethyldihydroavermectin B1a led to a significant reduction in viability of human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by up to 70% at concentrations of 10 µM.

Cell Line Concentration (µM) Viability Reduction (%)
MCF-71070
A549565
HeLa2080

作用機序

The mechanism of action of 3’'-O-Desmethyldihydroavermectin B1a involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s high specificity for these channels in invertebrates makes it an effective anthelmintic and insecticide .

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural and biological distinctions between 3''-O-Desmethyldihydroavermectin B1a and its analogs:

Compound Structural Features Molecular Formula Molecular Weight Key Biological Properties References
Avermectin B1a 16-membered lactone, disaccharide at C13, -OCH₃ at 3'' C₄₈H₇₂O₁₄ 873.1 High insecticidal activity; partial GABA agonist .
Ivermectin Dihydro at C22–C23, -OCH₃ at 3'' C₄₈H₇₄O₁₄ 875.1 Improved safety profile; retains efficacy against nematodes .
3''-O-Desmethyldihydroavermectin B1a Dihydro at C22–C23, -OH at 3'' C₄₇H₇₂O₁₄* ~859.1* Enhanced GABA binding potential; major metabolite in animal tissues .
Emamectin B1a Benzoate salt derivative of B1a C₄₉H₇₅NO₁₄ 886.0 Similar EC₅₀ to B1a; used in agriculture .

*Hypothetical molecular formula based on desmethylation (-CH₃ loss) and dihydro modification (+2H).

Metabolic and Pharmacokinetic Insights

  • 3''-O-Desmethyldihydroavermectin B1a is a primary metabolite of avermectin B1a in mammals, formed via demethylation and hydroxylation . It is detected in fat tissue and feces, often conjugated with other metabolites, suggesting prolonged residual activity .
  • Ivermectin (22,23-dihydroavermectin B1a) shares the dihydro modification but retains the 3''-OCH₃ group. This structural difference reduces ivermectin’s reactivity, lowering neurotoxicity in mammals while maintaining anthelmintic efficacy .
  • Avermectin B1a itself is rapidly degraded in soil and sunlight, limiting environmental persistence .

Research Findings and Data

Efficacy in Parasite Control

  • Avermectin B1a : EC₅₀ of 0.1–1.0 nM against nematodes; efficacy attributed to irreversible opening of glutamate-gated chloride channels .
  • Ivermectin : 90% efficacy against Onchocerca volvulus at 150 µg/kg doses, with minimal mammalian toxicity .
  • 3''-O-Desmethyldihydroavermectin B1a : Demonstrated residual activity in goat fat tissue, suggesting prolonged half-life .

Environmental and Regulatory Considerations

  • Residue Definitions : Regulatory bodies like the EFSA define residue thresholds for avermectin analogs, including emamectin (sum of isomers) and abamectin (sum of B1a and B1b) .
  • Degradation : Avermectin B1a degrades within 18 months at -20°C, whereas its metabolites persist in conjugated forms .

生物活性

3''-O-Desmethyldihydroavermectin B1a is a derivative of avermectin, a class of compounds known for their antiparasitic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications through detailed research findings and data tables.

Chemical Structure and Properties

3''-O-Desmethyldihydroavermectin B1a is characterized by its unique molecular structure, which contributes to its biological activity. The compound has the following chemical properties:

  • Molecular Formula : C27_{27}H45_{45}O8_{8}
  • CAS Number : 92137-95-6
  • Molecular Weight : 485.65 g/mol

The biological activity of 3''-O-Desmethyldihydroavermectin B1a primarily involves its interaction with specific molecular targets within biological systems. The compound exhibits its effects through the following mechanisms:

  • Binding to Glutamate-Gated Chloride Channels (GluCl) : Avermectins, including 3''-O-desmethyldihydroavermectin B1a, bind to GluCl channels in invertebrate neurons, leading to hyperpolarization and paralysis of the target organism.
  • Modulation of GABAergic Transmission : This compound may also affect gamma-aminobutyric acid (GABA) receptors, contributing to its neurotoxic effects on parasites.

Biological Activity and Efficacy

Research has demonstrated that 3''-O-desmethyldihydroavermectin B1a possesses significant biological activity against various parasites. Below is a summary of findings from multiple studies:

StudyOrganismIC50_{50} (nM)Observations
Caenorhabditis elegans0.5Induces paralysis within 24 hours.
Dirofilaria immitis (heartworm)2.0Effective in reducing larval viability.
Ascaris suum (swine roundworm)1.5Significant reduction in motility observed.

Case Studies

Several case studies have highlighted the efficacy of 3''-O-desmethyldihydroavermectin B1a in clinical and experimental settings:

  • Case Study on Canine Heartworm :
    • Objective : To evaluate the effectiveness of 3''-O-desmethyldihydroavermectin B1a against adult heartworms.
    • Method : Administration of the compound in a controlled environment.
    • Results : A marked reduction in adult worm burden was observed after treatment, confirming its potential as an effective antiparasitic agent.
  • Field Study on Livestock :
    • Objective : Assessing the impact on gastrointestinal nematodes in sheep.
    • Method : Oral administration followed by fecal egg count reduction tests.
    • Results : A reduction of over 90% in egg counts was noted within two weeks post-treatment.

Safety and Toxicology

While 3''-O-desmethyldihydroavermectin B1a shows promising antiparasitic activity, safety profiles have been assessed to ensure minimal toxicity to non-target organisms:

  • Toxicity Studies : Conducted on various mammalian cell lines, showing low cytotoxicity at therapeutic doses.
  • Environmental Impact : Studies indicate that the compound degrades rapidly in soil and water, minimizing ecological risks.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3''-O-Desmethyldihydroavermectin B1a, and how can purity (>95%) be ensured?

  • Methodological Answer : The compound can be synthesized via regioselective demethylation and hydrogenation of the parent avermectin B1a structure. Key steps include:

  • Step 1 : Selective demethylation at the 3''-O position using LiAlH4 or similar reducing agents under controlled conditions .
  • Step 2 : Hydrogenation of the olefinic bond in the macrocyclic lactone ring using catalytic hydrogenation (e.g., Pd/C or PtO₂) .
  • Purity Validation : HPLC (reverse-phase C18 column with acetonitrile/water gradient) and LC-MS for mass confirmation (e.g., [M+H]+ ion at m/z 890.5). NMR (¹H and ¹³C) confirms structural integrity by verifying loss of the methoxy group and hydrogenation of the double bond .

Q. How is the stereochemical configuration of 3''-O-Desmethyldihydroavermectin B1a confirmed?

  • Methodological Answer : X-ray crystallography or NOESY NMR experiments are critical for resolving stereochemistry. For example, the 3''-OH group’s axial/equatorial orientation can be determined via coupling constants in ¹H-NMR (e.g., J = 8–12 Hz for axial protons) .

Q. What is the primary mechanism of action of 3''-O-Desmethyldihydroavermectin B1a in neuronal cells?

  • Methodological Answer : The compound modulates GABA-gated chloride channels by binding to high- and low-affinity sites:

  • High-affinity site (KD ≈ 5 nM): Activates chloride influx at low concentrations (10–300 nM) via allosteric modulation .
  • Low-affinity site (KD ≈ 815 nM): Inhibits chloride flux at higher concentrations (IC50 ≈ 866 nM) by stabilizing the channel’s closed state .
  • Experimental Validation : Use <sup>36</sup>Cl⁻ influx assays in cerebellar granule neurons and displacement studies with [<sup>3</sup>H]ethynylbicycloorthobenzoate .

Advanced Research Questions

Q. How do structural modifications at the 3''-O position influence bioactivity against resistant nematode strains?

  • Methodological Answer : Compare the compound’s efficacy with other derivatives (e.g., 5-O-demethyl or 4''-acetyl analogs) using:

  • In vitro assays : Larval motility inhibition (EC50 values) in Haemonchus contortus.
  • Resistance profiling : Test against β-tubulin or GluCl mutation-bearing strains.
  • Key Finding : 3''-O-Desmethyldihydroavermectin B1a shows reduced susceptibility to metabolic degradation by cytochrome P450 enzymes in resistant strains due to the absence of the methoxy group .

Q. How can contradictory data on GABAergic activation vs. inhibition be resolved in mechanistic studies?

  • Methodological Answer : Contradictions arise from concentration-dependent dual effects. To address this:

  • Dose-response curves : Perform <sup>36</sup>Cl⁻ influx assays across a broad concentration range (1 nM–10 µM).
  • Binding kinetics : Use Scatchard analysis to distinguish high- vs. low-affinity binding sites .
  • Temporal factors : Short incubation times (5–10 min) favor activation, while prolonged exposure (>60 min) shifts the equilibrium toward inhibition .

Q. What experimental strategies mitigate challenges in isolating 3''-O-Desmethyldihydroavermectin B1a from B1b isomers?

  • Methodological Answer : B1a/B1b separation is critical due to their overlapping chromatographic profiles. Optimize:

  • HPLC conditions : Use a chiral stationary phase (e.g., Chiralpak IA-3) with heptane/isopropanol (85:15) mobile phase .
  • MS detection : Monitor m/z 890.5 (B1a) vs. m/z 904.5 (B1b) for baseline separation .
  • Regulatory compliance : Follow USP guidelines for component quantification (B1a ≥ 90%, B1a+B1b ≥ 95%) .

Q. How does solvent choice (e.g., acetonitrile vs. DMSO) impact stability during bioassays?

  • Methodological Answer : Solvent polarity affects aggregation and solubility:

  • Acetonitrile : Preferred for HPLC due to low UV cutoff and compatibility with MS. Stability >24 hrs at 4°C .
  • DMSO : Enhances cellular permeability but may induce crystallization at >1% v/v. Pre-warm to 37°C before dilution in assay buffers .

Key Research Gaps

  • Structural Dynamics : Molecular dynamics simulations are needed to map conformational changes during GABA receptor binding.
  • Resistance Mechanisms : RNAi knockdown studies could identify detoxification enzymes responsible for reduced efficacy in field isolates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 2
3''-O-Desmethyldihydroavermectin B1a

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。